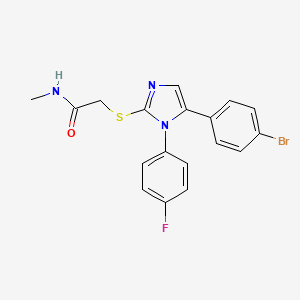

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Description

This compound features a 1,2-disubstituted imidazole core with a 4-bromophenyl group at position 5 and a 4-fluorophenyl group at position 1. The thioether linkage at position 2 connects to an N-methylacetamide moiety.

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFN3OS/c1-21-17(24)11-25-18-22-10-16(12-2-4-13(19)5-3-12)23(18)15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSEBCCPXXBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 448.35 g/mol. The structure features a thioether linkage and imidazole moiety, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. Key steps include the formation of the thioether linkage and subsequent modifications to introduce bromine and fluorine substituents on the phenyl rings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives. The compound has shown significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

- Minimum Inhibitory Concentration (MIC) values for related compounds in the imidazole class have been reported, with some showing lower MIC values than standard antibiotics like metronidazole.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | MRSA | 44 |

| Reference Drug (Metronidazole) | MRSA | 43 |

Inhibition of Kinases

The compound has also been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways. Notably, it has demonstrated potent inhibitory effects on p38 MAP kinase , an important target in inflammatory diseases.

- IC50 values for related substituted imidazoles have been reported in the low micromolar range, indicating strong potential as therapeutic agents.

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various imidazole derivatives including our compound showed that it retains activity against resistant strains of bacteria. The results suggested that modifications to the phenyl groups enhance activity.

- Kinase Inhibition : Another research focused on the structure-activity relationship (SAR) of imidazole derivatives found that specific substitutions significantly increase potency against p38 MAP kinase, supporting the hypothesis that our compound could be a lead candidate in drug development.

Comparison with Similar Compounds

Key Differences in Core Structures and Functional Groups

- Imidazole vs. Triazole/Thiazole Cores: The target compound’s imidazole core allows for tautomerism and π-π stacking interactions, whereas triazole derivatives (e.g., compounds 7–9 in ) exhibit thione-thiol tautomerism, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .

- Substituent Effects: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to methoxy (Compound 9) or allyl () substituents. N-Methylacetamide vs.

Spectral and Crystallographic Insights

- IR Spectroscopy :

- Crystallography :

- Isostructural thiazole derivatives () crystallize in triclinic P ī symmetry with two independent molecules per unit cell, suggesting similar packing interactions might apply to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.